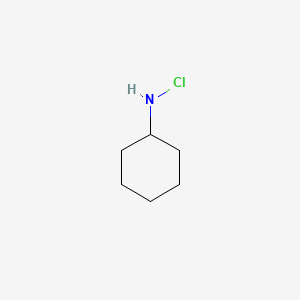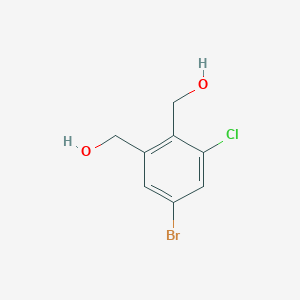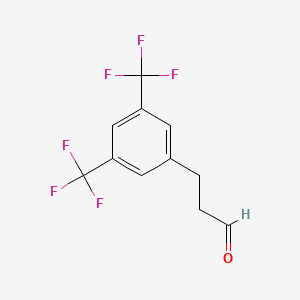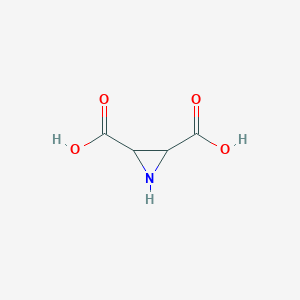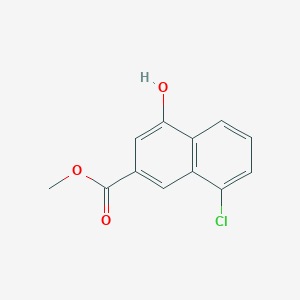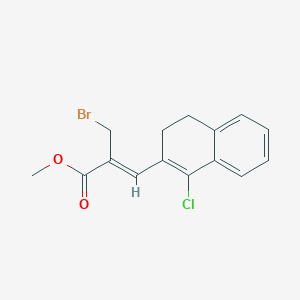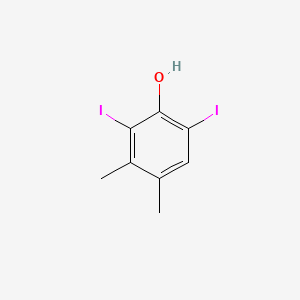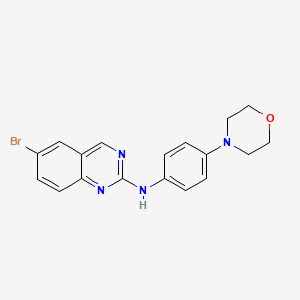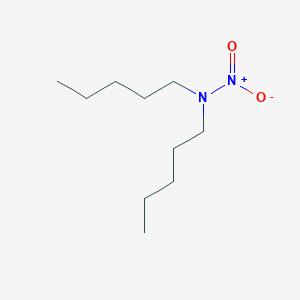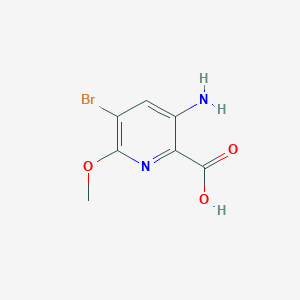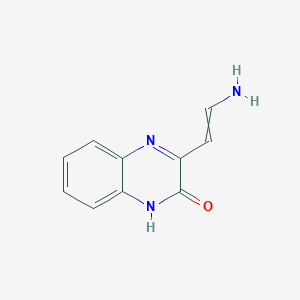![molecular formula C8H11NS B13940065 (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a heterocyclic compound that features a cyclopentane ring fused to a thiophene ring, with a methanamine group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the methanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or methanamine derivatives.
Substitution: Various substituted thiophene or methanamine derivatives.
Aplicaciones Científicas De Investigación
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Similar structure with a pyridine ring instead of a thiophene ring.
Indole derivatives: Contain a fused ring system with diverse biological activities.
Thiophene derivatives: Share the thiophene ring but differ in the attached functional groups.
Uniqueness
(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H11NS |
|---|---|
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylmethanamine |
InChI |
InChI=1S/C8H11NS/c9-5-6-1-2-8-7(6)3-4-10-8/h3-4,6H,1-2,5,9H2 |
Clave InChI |
VMANPYMZMLYRPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1CN)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

